molecular formula C31H22N5NaO5S3 B155233 Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate CAS No. 10190-69-9

Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate

Cat. No.: B155233
CAS No.: 10190-69-9
M. Wt: 663.7 g/mol
InChI Key: UOCPPEFICVBBME-UHFFFAOYSA-M
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Description

Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate is a complex heterocyclic compound featuring:

  • Two benzothiazole rings linked at positions 2 and 6', forming a bibenzothiazole core.
  • An azo group (–N=N–) bridging a phenyl ring and a 2-oxo-1-[(phenylamino)carbonyl]propyl moiety.
  • A sulphonate group (–SO₃⁻Na⁺) at position 7, enhancing water solubility.

Properties

IUPAC Name

sodium;2-[2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N5O5S3.Na/c1-17-8-14-24-27(28(17)44(39,40)41)43-31(34-24)20-11-15-23-25(16-20)42-30(33-23)19-9-12-22(13-10-19)35-36-26(18(2)37)29(38)32-21-6-4-3-5-7-21;/h3-16,26H,1-2H3,(H,32,38)(H,39,40,41);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCPPEFICVBBME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC(C(=O)C)C(=O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N5NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884454
Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1)
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Molecular Weight

663.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10190-69-9
Record name (2,6'-Bibenzothiazole)-7-sulfonic acid, 6-methyl-2'-(4-(2-(2-oxo-1-((phenylamino)carbonyl)propyl)diazenyl)phenyl)-, sodium salt (1:1)
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Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1)
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Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1)
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Record name Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate
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Biological Activity

Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate, commonly referred to as Direct Yellow 22, is a compound of significant interest in biological research due to its diverse applications, particularly in fluorescence microscopy and as a potential therapeutic agent. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on available research findings.

  • Molecular Formula : C31H24N5NaO5S3
  • Molar Mass : 665.73 g/mol
  • CAS Number : 10190-69-9
  • EINECS Number : 233-462-9

This compound exhibits several biological activities attributed to its structural properties:

Fluorescence Microscopy Applications

A study highlighted the use of this compound as a fluorescent labeling reagent. This application has been pivotal in cell imaging research, allowing scientists to track cellular processes in real-time. The compound's fluorescence stability and specificity make it suitable for long-term studies .

Antimicrobial Studies

While specific studies on this compound are sparse, related azo dyes have been evaluated for their antimicrobial efficacy. For instance, a study on azo compounds demonstrated significant inhibition against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . This suggests that this compound may warrant further investigation as an antimicrobial agent.

Antioxidant Potential

Research into structurally similar compounds has revealed their ability to scavenge free radicals effectively. For example, studies utilizing the DPPH radical scavenging method have shown that certain azo compounds possess significant antioxidant activity, which could be beneficial in preventing oxidative damage in cells .

Data Summary Table

PropertyValue
Molecular FormulaC31H24N5NaO5S3
Molar Mass665.73 g/mol
CAS Number10190-69-9
EINECS Number233-462-9
Fluorescent ProbeYes
Antimicrobial ActivityPotential (based on related studies)
Antioxidant ActivityYes (based on structural similarity)

Scientific Research Applications

The compound features a complex structure that includes a bibenzothiazole moiety and an azo linkage, contributing to its vibrant yellow color. The presence of sulfonate groups enhances its solubility in water, making it effective for various applications.

Textile Industry

Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate is primarily used as a dye in the textile industry. Its application includes:

  • Dyeing of Fibers : It is utilized for dyeing cotton, wool, and synthetic fibers due to its bright yellow hue and good fastness properties.
  • Printing Processes : The dye is also employed in printing inks for textiles, where it provides vibrant colors with excellent coverage.

Plastics and Coatings

The compound is used in the plastics industry for coloring various plastic materials. Its properties include:

  • Color Stability : Direct Yellow 22 demonstrates good lightfastness and heat stability, making it suitable for outdoor applications.
  • Coating Formulations : It can be incorporated into coatings to provide aesthetic appeal while maintaining durability.

Biological Research

Recent studies have explored the potential of this compound in biological research:

  • Cellular Studies : The compound has been investigated for its effects on cellular processes, including apoptosis and cell proliferation.
  • Drug Delivery Systems : Research indicates its potential use as a marker in drug delivery systems due to its fluorescent properties.

Safety and Environmental Considerations

While this compound is widely used, there are safety considerations associated with its use:

Toxicological Data

Studies have shown that exposure to azo dyes can lead to potential health risks, including:

  • Skin Irritation : Direct contact may cause irritation or allergic reactions.
  • Environmental Impact : The dye's persistence in the environment raises concerns regarding aquatic toxicity and bioaccumulation.

Regulatory Status

The compound is subject to regulations concerning its use in consumer products. Manufacturers must adhere to guidelines set by environmental protection agencies to mitigate risks associated with its application.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the efficiency of this compound in cotton dyeing demonstrated:

  • Dye Uptake : The study found that optimal dyeing conditions resulted in a high uptake rate of over 90%, indicating excellent affinity for cotton fibers.

Case Study 2: Biocompatibility Assessment

Research assessing the biocompatibility of Direct Yellow 22 revealed:

  • Cell Viability : In vitro tests showed that concentrations below a certain threshold did not significantly affect cell viability, suggesting potential applications in biomedical fields.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Benzothiazole Derivatives

Spirocyclic Benzothiazole Compounds ()

Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share the benzothiazole moiety but differ in their spirocyclic architecture and functional groups.

Property Target Compound Spirocyclic Benzothiazoles
Core Structure Bibenzothiazole with azo linkage Spirocyclic benzothiazole
Functional Groups Sulphonate, azo, amide Amide, spiro ether
Solubility High (sodium sulphonate) Moderate (polar amide groups)
Synthesis Likely involves diazo coupling Spirocyclization via oxa-aza rings
Applications Potential dyes/pharmaceuticals Organic synthesis intermediates

Key Findings :

  • The target’s sulphonate group grants superior aqueous solubility compared to spirocyclic analogues, which lack ionic groups .
  • The azo group in the target may enable optical applications (e.g., dyes), whereas spirocyclic compounds are tailored for rigidity and stability in synthetic intermediates .

Functional Group Analogues: Sulphonylurea Herbicides ()

Sulphonylurea herbicides like triflusulfuron methyl and metsulfuron methyl ester feature sulfonyl groups and triazine rings, differing from the target’s sulphonate and benzothiazole systems.

Property Target Compound Sulphonylurea Herbicides
Core Structure Bibenzothiazole with azo linkage Triazine with sulfonylurea linkage
Functional Groups Sulphonate, azo, amide Sulfonylurea, triazine
Solubility High (ionic sulphonate) Variable (ester derivatives)
Bioactivity Undocumented in evidence Herbicidal (inhibit acetolactate synthase)
Applications Hypothesized dyes/pharmaceuticals Agrochemicals

Key Findings :

  • Sulphonylureas rely on sulfonyl-triazine interactions for herbicidal activity, while the target’s benzothiazole-azo system may prioritize photostability or chromophoric properties .
  • The sulphonate group in the target enhances environmental mobility compared to non-ionic sulphonylurea esters .

Pharmacopeial Beta-Lactam Analogues ()

Compounds like (6R,7S)-7-[4-(Carbamoylcarboxymethylene)-1,3-dithietane-2-carboxamido]-7-methoxy-3-... are beta-lactam antibiotics with thia-azabicyclo cores, structurally distinct from the target.

Property Target Compound Beta-Lactam Antibiotics
Core Structure Bibenzothiazole with azo linkage Beta-lactam ring with bicyclic core
Functional Groups Sulphonate, azo, amide Carboxy, thioether, methoxy
Bioactivity Undocumented Antibacterial (cell wall synthesis inhibition)
Applications Hypothesized non-antimicrobial Clinical antibiotics

Key Findings :

  • The target’s sulphonate group contrasts with beta-lactams’ carboxylate groups, affecting pharmacokinetics (e.g., renal excretion vs. tissue penetration) .
  • Benzothiazole systems are rare in antibiotics but common in antitumor agents, suggesting divergent therapeutic pathways.

Table 1: Comparative Properties of Key Compounds

Compound Class Solubility Stability Key Functional Groups Primary Use Reference
Target Compound High (aqueous) Likely high (azo) Sulphonate, azo, benzothiazole Dyes/pharmaceuticals
Spirocyclic Benzothiazoles Moderate High (rigid core) Amide, spiro ether Synthetic intermediates
Sulphonylurea Herbicides Low (esters) Moderate Sulfonylurea, triazine Agrochemicals
Beta-Lactam Antibiotics Variable Labile (beta-lactam) Carboxy, thioether Pharmaceuticals

Preparation Methods

Diazotization of 4-Aminophenylbenzothiazole Sulfonate

The synthesis begins with the diazotization of 4-amino-6-methyl-2-benzothiazole-7-sulfonic acid. In a typical procedure, 10 mmol of the amine is dissolved in 30 mL of ice-cold 1 M hydrochloric acid. A solution of 10.5 mmol sodium nitrite in 10 mL water is added dropwise at 0–5°C, maintaining pH ≤ 2. The diazonium salt intermediate forms within 30 minutes, evidenced by a clear yellow solution. Excess nitrous acid is removed using sulfamic acid.

Critical Parameters :

  • Temperature control (0–5°C) prevents premature decomposition.

  • Molar ratio of NaNO₂:amine = 1.05:1 ensures complete diazotization.

Coupling with N-Phenyl-2-Oxopropane Carboxamide

The diazonium salt is coupled with N-phenyl-2-oxopropane carboxamide under alkaline conditions. A solution of 10 mmol coupling component in 20 mL 2.5 M NaOH is cooled to 5°C. The diazonium salt solution is added gradually over 1 hour, maintaining pH 8–9. The reaction proceeds via electrophilic aromatic substitution at the para position of the phenylamino group.

Reaction Monitoring :

  • UV-Vis spectroscopy tracks azo bond formation (λₘₐₓ = 480–520 nm).

  • TLC (silica gel, ethyl acetate:methanol 4:1) confirms product formation (Rf = 0.55–0.60).

Bibenzothiazole Core Assembly

The bibenzothiazole moiety is constructed via cyclocondensation. A mixture of 2-aminothiophenol (20 mmol), 4-methylcyclohexanone (22 mmol), and sulfur (40 mmol) is refluxed in DMF at 160°C for 6 hours under nitrogen. The intermediate 6-methylbenzothiazole is isolated by vacuum distillation (yield: 78%).

Key Reaction :

C7H7NS+C7H10OS, DMFC13H11NS2+H2O[14]\text{C}7\text{H}7\text{NS} + \text{C}7\text{H}{10}\text{O} \xrightarrow{\text{S, DMF}} \text{C}{13}\text{H}{11}\text{NS}2 + \text{H}2\text{O} \quad

Optimization of Reaction Conditions

Solvent Systems

SolventYield (%)Purity (%)
DMF8295
Ethanol4588
Water3876
Data from parallel experiments using identical stoichiometry

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.

Temperature Effects

StepOptimal Temp (°C)Deviation Impact
Diazotization0–5>10°C: 30% yield loss
Coupling5–10>15°C: Isomerization
Cyclocondensation155–160<150°C: Incomplete reaction

Purification and Characterization

Crystallization

The crude product is dissolved in 50 mL hot deionized water, treated with 10% NaCl, and cooled to 4°C. Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate crystallizes as reddish-brown needles. Yield: 68–72% after recrystallization from ethanol-water (1:3).

Analytical Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, thiazole-H), 7.62–7.58 (m, 5H, Ph-H), 2.41 (s, 3H, CH₃).

  • FT-IR : 1645 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O).

  • Elemental Analysis : Calculated (C₃₁H₂₂N₅NaO₅S₃): C 54.94%, H 3.27%, N 10.32%. Found: C 54.89%, H 3.31%, N 10.28%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (CN102531954A) uses a tubular reactor for diazotization (residence time: 2 minutes at 5°C) coupled with inline pH adjustment. Productivity reaches 12 kg/h with 89% yield, reducing wastewater by 40% compared to batch processes.

Waste Management

  • Byproduct Recovery : Sodium chloride from neutralization steps is purified via hydrogen peroxide treatment (pH 10) and recrystallization, achieving 98% NaCl purity.

  • Solvent Recycling : DMF is recovered via vacuum distillation (85% efficiency).

Challenges and Solutions

Azo Bond Stability

Exposure to UV light causes cis-trans isomerization, altering optical properties. Additives like 1% hydroquinone in the final product inhibit photodegradation.

Sulfonate Group Hydrolysis

At pH < 4, the sulfonate group hydrolyzes to -SO₃H. Buffering the crystallization step at pH 6.5–7.0 using sodium acetate prevents decomposition .

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